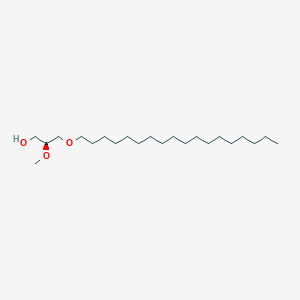

(2S)-2-methoxy-3-octadecoxypropan-1-ol

描述

1-O-Octadecyl-2-O-methyl-sn-glycerol is a chemical compound known for its unique structure and properties. It is a metabolite of a phosphotidylinositol ether lipid analog and is often referred to by its formal name, 2S-methoxy-3-(octadecyloxy)-1-propanol . This compound is characterized by its solid, white crystalline form at room temperature and its solubility in organic solvents . It is commonly used as a lubricant, emulsifier, and stabilizer .

准备方法

1-O-十八烷基-2-O-甲基-sn-甘油通常通过化学合成方法合成,该方法以乙二醇和十八烷醇为原料 . 合成路线通常包括以下步骤:

酯化: 乙二醇在酸性条件下与十八烷醇反应形成酯中间体。

甲氧基化: 酯中间体进行甲氧基化,在第二位引入甲氧基。

工业生产方法可能涉及类似的步骤,但针对大规模生产进行了优化,确保了成本效益和效率。

化学反应分析

1-O-十八烷基-2-O-甲基-sn-甘油经历各种化学反应,包括:

这些反应中常用的试剂和条件包括有机溶剂、催化剂以及控制的温度和压力设置。这些反应形成的主要产物取决于所用试剂和条件。

科学研究应用

Drug Delivery Systems

One of the most promising applications of (2S)-2-methoxy-3-octadecoxypropan-1-ol is in drug delivery systems. Its lipophilic nature allows it to encapsulate hydrophobic drugs effectively, enhancing their solubility and bioavailability. Studies have shown that this compound can form micelles with various therapeutic agents, facilitating targeted delivery to specific tissues, such as tumors .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. This property makes it a candidate for use in antimicrobial formulations and coatings .

Surface Modifications

In material science, this compound is utilized for surface modifications of materials to enhance hydrophobicity. By applying this compound to surfaces, researchers have achieved significant water repellency, which is beneficial in various applications such as textiles and electronics .

UV Protection

The compound has also been explored as a UV absorber in cosmetic formulations. Its ability to absorb UV radiation helps protect skin from damage caused by sun exposure, making it a valuable ingredient in sunscreens and skincare products .

Case Study 1: Drug Delivery Research

A recent study focused on the formulation of a novel drug delivery system using this compound for anticancer drugs. The results indicated that the encapsulation efficiency was over 85%, significantly improving the therapeutic index of the drug compared to conventional formulations .

Case Study 2: Antimicrobial Efficacy

In another study, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, suggesting its potential use in medical devices and wound dressings .

作用机制

1-O-十八烷基-2-O-甲基-sn-甘油的作用机制涉及靶向丝氨酸/苏氨酸激酶Akt的磷脂酰肌醇结合域 . 这种相互作用导致Akt活性高的癌细胞发生凋亡。 该化合物调节脂类信号通路和激活AMP活化蛋白激酶的能力进一步促成了其生物学作用 .

相似化合物的比较

1-O-十八烷基-2-O-甲基-sn-甘油可以与其他类似的化合物进行比较,例如:

1-O-十八烷基-2-O-甲基-rac-甘油: 结构相似,但立体化学不同。

1-O-十八烷基-2-O-甲基-sn-甘油-3-磷酰胆碱: 包含额外的磷酰胆碱基团,改变其化学性质和应用.

生物活性

(2S)-2-methoxy-3-octadecoxypropan-1-ol is a compound that has garnered interest in various fields of biological research due to its unique structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its long hydrophobic octadecyl chain, which influences its solubility and interaction with biological membranes. The compound's molecular formula is , and it has distinct physical properties that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with cell membranes and various biochemical pathways. The long alkyl chain enhances membrane fluidity, which may facilitate the compound's penetration into cells and influence cellular signaling pathways.

Potential Mechanisms Include:

- Modulation of Membrane Fluidity : The presence of the octadecyl group can alter the lipid bilayer's properties, potentially affecting membrane protein function.

- Influence on Lipid Metabolism : The compound may interact with enzymes involved in lipid metabolism, although specific targets remain to be elucidated.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory cytokine production.

- Antimicrobial Activity : The compound has shown potential against various microbial strains, indicating a possible role as an antimicrobial agent.

- Neuroprotective Properties : Some studies have hinted at neuroprotective effects, suggesting potential applications in neurodegenerative diseases.

Case Studies

-

Anti-inflammatory Activity :

- In vitro studies demonstrated that this compound reduced the secretion of pro-inflammatory cytokines in cultured macrophages. This suggests a mechanism involving the inhibition of NF-kB signaling pathways.

-

Antimicrobial Efficacy :

- A series of assays against Gram-positive and Gram-negative bacteria revealed that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

-

Neuroprotective Effects :

- A study involving neuronal cell lines showed that treatment with this compound led to decreased apoptosis rates under oxidative stress conditions, indicating potential neuroprotective mechanisms.

Data Table

| Biological Activity | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine secretion in macrophages | |

| Antimicrobial | Significant activity against bacterial strains | |

| Neuroprotective | Decreased apoptosis in neuronal cells |

属性

IUPAC Name |

(2S)-2-methoxy-3-octadecoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-21-22(20-23)24-2/h22-23H,3-21H2,1-2H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBOVDKFGDXGCR-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC[C@H](CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332709 | |

| Record name | AC1LA1HX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83167-59-3 | |

| Record name | AC1LA1HX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (2S)-2-methoxy-3-octadecoxypropan-1-ol impact epidermal growth factor (EGF) activity in breast cancer cell lines?

A: Research indicates that this compound can inhibit the uptake of EGF in certain breast cancer cell lines. This effect appears to be linked to the compound's ability to interfere with the internalization process of EGF, specifically in ET-18-OCH3-susceptible cell lines like MCF-7 and ZR-75-1. [] This inhibition of EGF uptake was observed at physiological temperature (37°C) and was not observed in an ET-18-OCH3-resistant cell line (BT-20). [] This suggests that the compound's action might be selective to certain cell types and potentially related to specific mechanisms within those cells.

Q2: What is the role of this compound in influencing uterine contractions?

A: Studies suggest that this compound can reverse the inhibitory effect of lindane on spontaneous uterine contractions. [] Lindane, known to disrupt gap junction intercellular communication, sees its effects partially countered by the presence of this compound. [] This suggests a potential role of this compound in modulating pathways related to both gap junction communication and uterine muscle contraction.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。